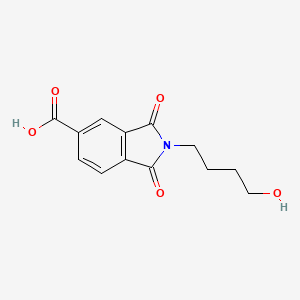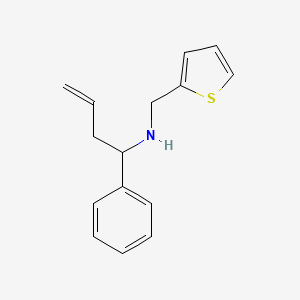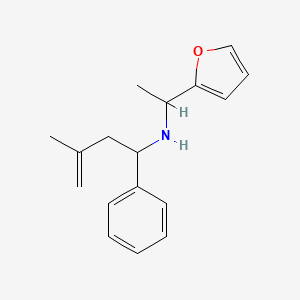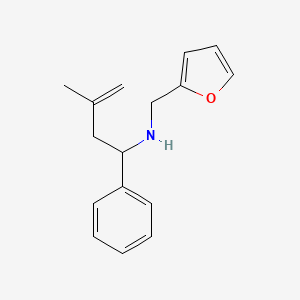
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and the potential for polymorphism as indicated in the first paper. The synthesis of a related compound, a 1,4-piperazine-2,5-dione, was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% . This process involved crystallization techniques that produced different polymorphic forms, which were analyzed using X-ray crystallography . Another paper describes the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, involving the generation of an N-acyliminium ion that was trapped by a nucleophilic side chain . These methods provide insight into the potential synthetic routes that could be applied to the compound of interest.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by their ability to form hydrogen bonds and engage in supramolecular interactions. The first paper discusses the hydrogen-bonding networks of the synthesized piperazinedione and their association in solution, which was studied using mass spectrometry and NMR spectroscopy . The second paper provides information on the crystal packing of piperazinediones, highlighting the importance of hydrogen bonding and arene interactions in determining the supramolecular organization . These findings are crucial for understanding the molecular structure and potential interactions of "1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid". However, they do discuss the reactivity of similar piperazine derivatives. For example, the formation of N-acyliminium ions and their subsequent reactions with nucleophiles is a key step in the synthesis of certain piperazine derivatives . This information can be extrapolated to hypothesize about the types of chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents and molecular structure. The papers provided do not directly discuss the properties of "1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid", but they do mention the importance of crystalline form in determining properties such as solubility and stability . The polymorphism observed in the crystallization of piperazinediones suggests that the compound of interest may also exhibit different physical properties depending on its crystalline form . Additionally, the presence of strongly dipolar groups in some piperazine derivatives can influence their solid-state organization and potentially their physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Derivatives : Research by Veerman et al. (2003) focused on synthesizing piperazine derivatives from alpha-amino acids. This study is relevant as it involves piperazine, a core component of the compound (Veerman et al., 2003).
Crystal Structure Analysis : Jin Shen et al. (2012) conducted an analysis of the crystal structure of a compound related to piperazine. Their work contributes to understanding the structural aspects of similar compounds (Jin Shen et al., 2012).
Polyamide Synthesis : Hattori and Kinoshita (1979) synthesized polyamides using compounds related to piperazine. This research is significant for understanding the applications of such compounds in polymer chemistry (Hattori & Kinoshita, 1979).
Antibacterial Agents Synthesis : Matsumoto and Minami (1975) explored the synthesis of antibacterial agents using piperazine derivatives. This study is pertinent for its potential medical applications (Matsumoto & Minami, 1975).
Development of Bacterial Biofilm Inhibitors : Mekky and Sanad (2020) synthesized compounds involving piperazine to study their antibacterial and biofilm inhibition activities. This research provides insights into the use of piperazine derivatives in combating bacterial infections (Mekky & Sanad, 2020).
Quinolone Derivatives Synthesis : Patel, Patel, and Chauhan (2007) worked on synthesizing amide derivatives of quinolone, involving piperazine structures. This study adds to the knowledge of creating pharmacologically relevant molecules (Patel, Patel, & Chauhan, 2007).
Radioactive Labelling of Compounds : Satomi, Kawashima, and Awata (1988) synthesized a cerebral vasodilator labeled with carbon-14, highlighting the use of piperazine derivatives in radiochemical studies (Satomi, Kawashima, & Awata, 1988).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose.
Zukünftige Richtungen
This involves predicting or suggesting future research directions or applications of the compound based on its properties and behavior.
Eigenschaften
IUPAC Name |
1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(5-6-15(14,3)13(19)20)12(18)17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVVEBDWNLVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329489 | |
| Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid | |
CAS RN |
94372-90-4 | |
| Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)
![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)
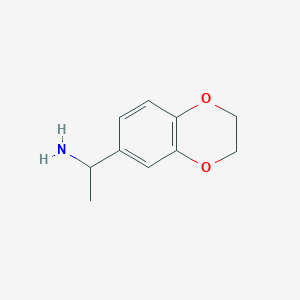
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)
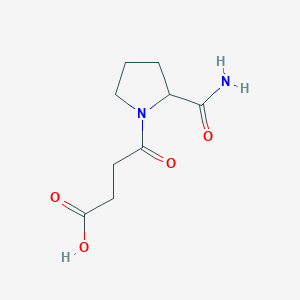
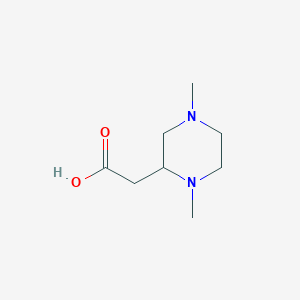

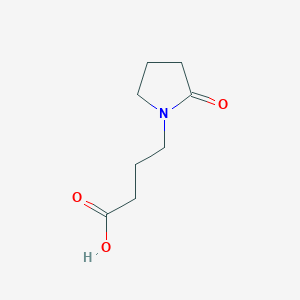
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)
